![molecular formula C24H22N4O4 B11594847 (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11594847.png)
(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-CYANO-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a cyano group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the cyano group and the oxolane moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized for high yield and purity, often requiring stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The aromatic ring and other reactive sites allow for substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-CYANO-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular pathways, and as a potential lead compound for drug development. Its ability to interact with various biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicinal chemistry, (2E)-2-CYANO-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is investigated for its potential therapeutic properties. It may serve as a candidate for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-2-CYANO-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE shares similarities with other pyrido[1,2-a]pyrimidine derivatives, such as those with different substituents on the aromatic ring or variations in the cyano group.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical applications.
Triple bond compounds: Compounds with triple bonds, such as nitrogen molecules, which have unique chemical properties.
Uniqueness
The uniqueness of (2E)-2-CYANO-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C24H22N4O4/c1-16-6-4-7-18(12-16)32-23-20(24(30)28-10-3-2-9-21(28)27-23)13-17(14-25)22(29)26-15-19-8-5-11-31-19/h2-4,6-7,9-10,12-13,19H,5,8,11,15H2,1H3,(H,26,29)/b17-13+ |
InChI Key |
WJQUQCHTASCPEK-GHRIWEEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4CCCO4 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.